Dibutyl tetrachlorophthalate

Catalog No.
S1536557
CAS No.
3015-66-5
M.F
C16H18Cl4O4
M. Wt
416.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl tetrachlorophthalate

CAS Number

3015-66-5

Product Name

Dibutyl tetrachlorophthalate

IUPAC Name

dibutyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate

Molecular Formula

C16H18Cl4O4

Molecular Weight

416.1 g/mol

InChI

InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-10(16(22)24-8-6-4-2)12(18)14(20)13(19)11(9)17/h3-8H2,1-2H3

InChI Key

CZYWSKLOYGOGRT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCCC

Synonyms

3,4,5,6-Tetrachloro-1,2-benzenedicarboxylic Acid 1,2-Dibutyl Ester; 3,4,5,6-Tetrachloro-1,2-benzenedicarboxylic Acid Dibutyl Ester; Tetrachloro-phthalic Acid Dibutyl Ester; 3,4,5,6-Tetrachloro-1,2-benzenedicarboxylic Acid Dibutyl Ester; Dibutyl Tetra

Canonical SMILES

CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCCC

Limited Usage:

Dibutyl tetrachlorophthalate (DBTCP) possesses some unique properties, but its usage in scientific research is limited. This is primarily due to concerns surrounding its toxicity and potential health hazards, which have been documented in several studies []. Additionally, DBTCP's low solubility in water makes it challenging to work with in many biological experiments [].

Potential Applications:

Despite the limitations, some researchers are exploring potential applications of DBTCP in specific scientific fields:

  • Environmental studies: DBTCP has been used in investigations of endocrine disruption in wildlife, as it shares structural similarities with known endocrine-disrupting chemicals []. However, due to ethical concerns and potential harm to the environment, such studies are rare and strictly controlled.
  • Material science: DBTCP's flame retardant properties have led to limited research on its potential use in developing flame-resistant materials []. However, safer alternatives are generally preferred due to DBTCP's toxicity concerns.

Dibutyl tetrachlorophthalate is a synthetic chemical compound represented by the molecular formula C16H18Cl4O4C_{16}H_{18}Cl_{4}O_{4} and has a molecular weight of 416.12 g/mol. It is derived from the esterification of tetrachlorophthalic anhydride with butanol, resulting in a compound that is notable for its chlorinated structure, which enhances its chemical stability and resistance to hydrolysis compared to non-chlorinated phthalates.

  • Hydrolysis: In the presence of water and either an acid or base catalyst, dibutyl tetrachlorophthalate can hydrolyze to produce tetrachlorophthalic acid and butanol.
  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tetrachlorophthalic acid.
  • Substitution: Nucleophilic substitution reactions can occur where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Hydrolysis: Water, acid/base catalyst, heat.
  • Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
  • Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

  • Hydrolysis yields tetrachlorophthalic acid and butanol.
  • Oxidation results in tetrachlorophthalic acid.
  • Substitution reactions produce various substituted derivatives based on the nucleophile used.

Dibutyl tetrachlorophthalate has been studied for its biological effects, particularly as an endocrine disruptor. It can interfere with hormone synthesis and metabolism, posing potential risks to human health and environmental safety. Research indicates that exposure to this compound may lead to adverse reproductive and developmental outcomes in various organisms.

The synthesis of dibutyl tetrachlorophthalate typically involves:

  • Esterification Process: This is achieved by reacting tetrachlorophthalic anhydride with butanol in the presence of a catalyst such as sulfuric acid. The reaction is conducted under controlled conditions to ensure high yield and purity.
  • Industrial Production: In industrial settings, large-scale esterification processes are employed where the reactants are mixed in a reactor, heated to specific temperatures, and subsequently purified through distillation or other separation techniques.

Dibutyl tetrachlorophthalate has several applications across various fields:

  • Plastics Industry: It is primarily used as a plasticizer in the production of flexible plastics, coatings, and adhesives.
  • Scientific Research: The compound is utilized in chemistry for polymer synthesis and in biological studies to assess its toxicological effects.
  • Medicine: Investigated for its potential impacts on human health due to its endocrine-disrupting properties.

Studies on dibutyl tetrachlorophthalate have focused on its interactions with biological systems. As an endocrine disruptor, it can affect hormonal pathways by mimicking or blocking hormones. Research has shown that exposure can lead to alterations in hormone levels and reproductive functions in various animal models.

Dibutyl tetrachlorophthalate shares similarities with several other compounds, particularly phthalates. Here are some comparable compounds:

Compound NameUnique Features
Dibutyl phthalateCommon plasticizer; less chlorinated than dibutyl tetrachlorophthalate.
Diisobutyl phthalateSimilar uses but different branching structure affecting properties.
Butyl benzyl phthalateUsed in plastics; less toxic than chlorinated variants.
Di-n-pentyl phthalateHigher molecular weight; different plasticizing characteristics.
Di(2-ethylhexyl) phthalateWidely used plasticizer; known for higher toxicity levels.
Di-n-octyl phthalateUsed in flexible PVC; less environmental persistence than chlorinated variants.
Di-isononyl phthalateCommonly used plasticizer; less effective against hydrolysis compared to dibutyl tetrachlorophthalate.
1,2-diisodecyl esterSimilar applications but different chain lengths affecting flexibility and properties.

Uniqueness

Dibutyl tetrachlorophthalate is unique due to its chlorinated structure, which imparts distinct chemical properties such as increased resistance to hydrolysis and oxidation compared to non-chlorinated phthalates. This characteristic makes it particularly useful in applications requiring enhanced durability.

XLogP3

6.6

Other CAS

3015-66-5

Wikipedia

Dibutyl tetrachlorophthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, 1,2-dibutyl ester: ACTIVE

Dates

Last modified: 04-14-2024

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